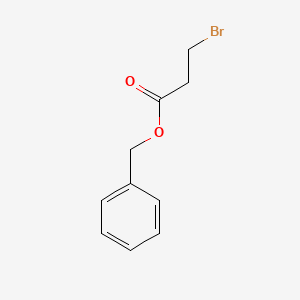

Benzyl 3-bromopropanoate

描述

Significance of Halogenated Organic Compounds in Synthetic Chemistry

Halogenated organic compounds are molecules that contain one or more halogen atoms, such as fluorine, chlorine, bromine, or iodine. scbt.com The introduction of a halogen atom into an organic molecule is a critical transformation in organic synthesis. rsc.org This process, known as halogenation, can significantly alter the physical, chemical, and biological properties of the compound. numberanalytics.com

The importance of halogenation lies in its ability to:

Modify reactivity: Halogen atoms can make a molecule more reactive and susceptible to further chemical changes. numberanalytics.comnumberanalytics.com

Enhance stability: In some cases, halogens can increase the stability of a molecule. numberanalytics.comnumberanalytics.com

Introduce functionality: A halogen can serve as a "handle" on a molecule, allowing for the attachment of other chemical groups. numberanalytics.com

Create biologically active compounds: Many pharmaceuticals and agricultural chemicals contain halogens, which can enhance their effectiveness. numberanalytics.comnumberanalytics.com

Halogenated compounds are crucial intermediates in the synthesis of complex molecules, enabling the development of new materials and the study of reaction mechanisms. scbt.com Their unique reactivity allows for the formation of carbon-halogen bonds, which are vital in a wide array of chemical transformations. scbt.com For instance, about 20% of active pharmaceutical ingredients and 30% of current agrochemicals are halogenated compounds. rsc.org

Ester Functionality in Chemical Synthesis and Biological Systems

Esters are a class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is then attached to another organic group. solubilityofthings.comwikipedia.org This functional group is central to both synthetic chemistry and biological processes. solubilityofthings.commdpi.com

Key aspects of the ester functionality include:

Versatility in Synthesis: Esters are important intermediates in many synthetic pathways, allowing for the creation of complex organic molecules. solubilityofthings.com They can undergo various reactions, such as hydrolysis (breaking down with water), transesterification (swapping the alcohol part of the ester), and Claisen condensation (forming carbon-carbon bonds). solubilityofthings.com

Role in Nature: Many esters are found in nature and are responsible for the characteristic fragrances and flavors of fruits and flowers. solubilityofthings.comwikipedia.org They are also components of fats, oils, and waxes. solubilityofthings.com

Industrial Applications: Esters are widely used in the production of polymers, solvents, and plasticizers. solubilityofthings.comwikipedia.org

Biological Significance: In biological systems, esters are involved in metabolism and cellular functions. solubilityofthings.com For example, fats and oils are esters of glycerol (B35011) and fatty acids, and they are a major source of energy. wikipedia.org

Contextualization of Benzyl (B1604629) 3-bromopropanoate (B1231587) within Synthetic Methodologies

Benzyl 3-bromopropanoate is a bifunctional compound, meaning it has two reactive sites: the bromine atom and the ester group. This dual functionality makes it a versatile building block in organic synthesis. As an α-haloester, it belongs to a class of compounds with the general formula RCHXCO₂R', where X is a halogen. wikipedia.org These compounds are often used as intermediates to create more complex molecules. wikipedia.org

The bromine atom in this compound can be displaced by a variety of nucleophiles, which are chemical species that donate an electron pair to form a chemical bond. This allows for the introduction of different functional groups at that position. For example, it can react with amines, azides, and other nucleophiles. wikipedia.orgresearchgate.net

The ester group can be hydrolyzed to a carboxylic acid or undergo transesterification. solubilityofthings.com The presence of the bromine atom also activates the α-carbon (the carbon atom adjacent to the carbonyl group), making the α-protons more acidic and susceptible to removal by a base. This is a key feature in reactions like the Darzens and Reformatsky reactions.

Table 1: Key Reactions Involving α-Haloesters

| Reaction Name | Description |

| Darzens Reaction | Condensation of an α-halo ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester). wikipedia.orgnumberanalytics.com |

| Reformatsky Reaction | Reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgtestbook.comnumberanalytics.com |

These reactions highlight the synthetic utility of α-haloesters like this compound, allowing for the construction of complex molecular architectures from simpler starting materials.

Structure

3D Structure

属性

IUPAC Name |

benzyl 3-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKVDFRAKMVERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291274 | |

| Record name | benzyl 3-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90841-55-7 | |

| Record name | NSC74640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl 3-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Synthetic Strategies for Benzyl 3 Bromopropanoate and Analogues

Traditional Esterification Routes Employing 3-Bromopropanoic Acid

The classical approach to synthesizing benzyl (B1604629) 3-bromopropanoate (B1231587) involves the direct esterification of 3-bromopropanoic acid with benzyl alcohol. This method is a fundamental transformation in organic synthesis.

Acid-Catalyzed Esterification Protocols

Fischer-Speier esterification is a cornerstone of this approach, utilizing a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to accelerate the reaction between the carboxylic acid and the alcohol. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. researchgate.net The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. researchgate.netuomustansiriyah.edu.iq

The reaction is reversible, and to drive the equilibrium towards the product side, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation, or to use an excess of one of the reactants. ceon.rs

Limitations of Conventional Approaches

While widely used, traditional acid-catalyzed esterification has notable limitations. The reaction is often slow, requiring prolonged reaction times to reach equilibrium. researchgate.net The reversibility of the reaction can lead to low conversions unless specific measures are taken to remove water. ceon.rsresearchgate.net Furthermore, the use of strong, corrosive acid catalysts can lead to side reactions, such as dehydration of the alcohol or ether formation, and necessitates a neutralization step during workup, which generates waste.

Contemporary Synthetic Pathways

To overcome the drawbacks of traditional methods, several modern synthetic strategies have been developed, offering improved efficiency, atom economy, and milder reaction conditions.

In Situ Generation of Hydrogen Bromide via Acetyl Bromide and Alcoholysis followed by 1,4-Addition to Acrylates

A novel and efficient method for preparing 3-bromopropionate compounds involves the in situ generation of hydrogen bromide. google.com In this process, acetyl bromide reacts with an alcohol, such as methanol (B129727) or ethanol, to produce hydrogen bromide and the corresponding acetate (B1210297) ester. google.com The freshly generated HBr then undergoes a 1,4-addition (hydrobromination) reaction with an acrylate (B77674) ester, like methyl acrylate or ethyl acrylate, to yield the desired 3-bromopropanoate ester. google.com This approach avoids the direct handling of highly corrosive and toxic hydrogen bromide gas. google.com A key advantage is that the by-product, an acetate ester, can often be easily removed by distillation. google.com

This method has been successfully applied to synthesize various 3-bromopropionate esters with good yields. For example, the reaction of methyl acrylate with acetyl bromide in methanol at room temperature, followed by heating, afforded methyl 3-bromopropanoate in 96% yield. google.com

One-Pot Synthetic Procedures and Reaction Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. thieme-connect.com The in situ HBr generation method described above is an excellent example of a one-pot process. google.com

Another one-pot strategy involves the Horner-Wadsworth-Emmons (HWE) reaction. thieme-connect.com This method allows for the synthesis of α-substituted acrylates by first alkylating a phosphonoacetate with a suitable alkyl halide, followed by a methylenation reaction with formaldehyde, all in the same pot. thieme-connect.com While not a direct synthesis of benzyl 3-bromopropanoate, this demonstrates the power of one-pot procedures in creating complex esters. The efficiency of such one-pot reactions is often comparable to or even better than multi-step procedures, with the added benefits of reduced reaction time and simpler work-up. thieme-connect.com

| One-Pot Synthesis Example | Reactants | Product | Yield (%) | Reference |

| In situ HBr generation | Methyl acrylate, Acetyl bromide, Methanol | Methyl 3-bromopropanoate | 96 | google.com |

| HWE Reaction | Phosphonoacetate, Benzyl bromide, Formaldehyde | Benzyl acrylate derivative | 73-78 | thieme-connect.com |

Multi-Component Reactions Incorporating this compound or Related Esters

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.combeilstein-journals.org MCRs are prized for their high atom economy, efficiency, and ability to rapidly generate molecular diversity. beilstein-journals.org

Protecting Group Strategies in Synthesis Involving this compound

In the multi-step synthesis of complex organic molecules, protecting groups are crucial for masking specific functional groups to prevent unwanted side reactions. numberanalytics.com The strategic use of these groups allows for the selective transformation of other parts of the molecule. numberanalytics.comnumberanalytics.com When working with a reagent like this compound, which contains both an ester and a reactive alkyl halide, protecting group strategies become essential, particularly when other sensitive functional groups are present in the reacting partner.

Common protecting groups for various functionalities that might be encountered in a synthesis involving this compound include:

Alcohols: Alcohols are frequently protected as ethers or esters. Common examples include tert-butyldimethylsilyl (TBS) ethers, which are stable under many reaction conditions but can be removed with fluoride (B91410) ions, and benzyl (Bn) ethers, which are cleaved by hydrogenolysis. numberanalytics.comlibretexts.org Acetyl (Ac) and benzoyl (Bz) esters are also used, offering different levels of stability and removal conditions. libretexts.org

Amines: Amines are often protected as carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which can be removed under acidic conditions or by hydrogenolysis, respectively. libretexts.org Benzyl (Bn) groups can also be used to protect amines and are typically removed by hydrogenolysis. wikipedia.org

Carbonyls: Aldehydes and ketones can be protected as acetals or ketals, which are stable to basic and nucleophilic conditions but are readily removed with acid. wikipedia.org

Carboxylic Acids: Carboxylic acids can be protected as esters, such as methyl or ethyl esters, which are cleaved by hydrolysis, or as benzyl esters, which can be removed by hydrogenolysis. libretexts.org

The choice of a protecting group depends on its stability to the reaction conditions required for subsequent steps and the ease of its removal without affecting other parts of the molecule. numberanalytics.com An important concept in complex syntheses is "orthogonal protection," where multiple protecting groups are used that can be removed under different, specific conditions, allowing for selective deprotection of one functional group while others remain protected. wikipedia.org

For instance, in a synthesis where this compound is used to alkylate a molecule containing both a hydroxyl and a carboxyl group, one might protect the hydroxyl group as a TBS ether and the carboxyl group as a methyl ester. The alkylation reaction can then be performed, followed by selective deprotection of either the TBS ether with fluoride or the methyl ester by hydrolysis, depending on the desired next step.

Table 1: Common Protecting Groups and Their Removal Conditions

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS or TBS | Fluoride ion (e.g., TBAF) |

| Alcohol | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |

| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) |

| Carbonyl (Aldehyde/Ketone) | Acetal/Ketal | - | Aqueous acid |

| Carboxylic Acid | Methyl ester | Me | Acid or base hydrolysis |

| Carboxylic Acid | Benzyl ester | Bn | Hydrogenolysis (H₂, Pd/C) |

Challenges in the Isolation and Purification of this compound from Complex Reaction Mixtures

The isolation and purification of this compound from reaction mixtures can present several challenges. Traditional synthesis methods, such as the esterification of 3-bromopropionic acid with benzyl alcohol or the addition of hydrogen bromide to benzyl acrylate, often result in the presence of unreacted starting materials, byproducts, and catalysts in the crude product mixture. google.com

A significant challenge arises from the similar physical properties of the desired product and potential impurities. For example, in the synthesis from 3-bromopropionic acid and benzyl alcohol, unreacted benzyl alcohol can be difficult to separate from the product due to its relatively high boiling point. Similarly, in the reaction of acetyl bromide with an alcohol to generate HBr in situ for addition to an acrylate, the resulting acetate byproduct must be removed. google.com A notable advantage in this specific one-pot method is the significant boiling point difference between the acetate byproduct and the target 3-bromopropanoate, which facilitates separation by distillation. google.com

Common purification techniques for this compound and similar esters include:

Distillation: Vacuum distillation is often employed to purify the product, separating it from less volatile or more volatile impurities.

Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, might be used. shu.ac.uk

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities or to separate the product from byproducts with different acid-base properties.

Crystallization: If the product is a solid at room temperature or can be induced to crystallize, this can be an effective purification method. However, many esters, including this compound, are oils at room temperature. shu.ac.uk

Green Chemistry Principles Applied to the Synthesis of Bromopropanoate Esters

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comrroij.com The twelve principles of green chemistry provide a framework for creating more sustainable and environmentally friendly synthetic methods. sigmaaldrich.com

Atom Economy and Waste Minimization in Synthetic Processes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgwikipedia.org It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.comibchem.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. sigmaaldrich.comjocpr.com

Table 2: Atom Economy Calculation for a Hypothetical Synthesis

| Reactant A ( g/mol ) | Reactant B ( g/mol ) | Product C ( g/mol ) | Byproduct D ( g/mol ) | % Atom Economy |

| 100 | 50 | 120 | 30 | 80% |

This interactive table calculates the atom economy based on the molecular weights of reactants and the desired product. The goal in green chemistry is to maximize this value, ideally to 100%.

In the context of synthesizing bromopropanoate esters, different synthetic routes can have vastly different atom economies. For example, addition reactions, where two or more molecules combine to form a single product, can have a 100% atom economy. jocpr.com In contrast, substitution reactions often generate stoichiometric byproducts, leading to lower atom economy. wikipedia.org The Gabriel synthesis of primary amines, for instance, produces a stoichiometric amount of phthalic acid salts as waste. primescholars.com

One strategy to improve atom economy is the use of catalytic reagents instead of stoichiometric ones. acs.org Catalysts are used in small amounts and are regenerated during the reaction, thus not contributing to the mass of the byproducts. rroij.com

Solvent Selection and Reaction Media Optimization in Ester Synthesis

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. numberanalytics.comrsc.org The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. nih.gov

In ester synthesis, common solvents include dichloromethane (B109758), tetrahydrofuran (B95107) (THF), and toluene. numberanalytics.com However, many of these are considered problematic from an environmental, health, and safety perspective. rsc.org For instance, dichloromethane is a suspected carcinogen, and N,N-dimethylformamide (DMF) has reproductive toxicity concerns. rsc.org

Green chemistry encourages the use of safer, more sustainable solvents. Some alternative reaction media for ester synthesis include:

Water: For certain reactions, water can be an excellent solvent due to its non-toxicity and non-flammability. escholarship.org

Supercritical Fluids: Supercritical CO₂ is a promising green solvent as it is non-toxic, non-flammable, and its solvating power can be tuned by adjusting pressure and temperature. nih.gov

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have very low vapor pressure, reducing air pollution. nih.gov They can sometimes act as both a solvent and a catalyst. nih.gov

Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than the individual components. They are often biodegradable and derived from natural sources. nih.gov

Solvent-Free Reactions: Whenever possible, performing reactions without a solvent is the greenest option, as it completely eliminates solvent-related waste. nih.gov

Research into greener esterification methods has identified combinations like using dimethyl carbonate (DMC) as a solvent, which is more sustainable than many traditional options. rsc.org Optimizing reaction conditions, such as temperature and concentration, can also reduce the need for solvents or allow for the use of greener alternatives. rsc.orgnumberanalytics.com

Chemical Reactivity and Mechanistic Investigations of Benzyl 3 Bromopropanoate

Nucleophilic Substitution Reactions at the Bromine Center

The reactivity of benzyl (B1604629) 3-bromopropanoate (B1231587) is largely characterized by the presence of a primary alkyl bromide. This structure is highly susceptible to nucleophilic substitution reactions, primarily following an SN2 mechanism. The carbon atom bonded to the bromine is the electrophilic center, readily attacked by a variety of nucleophiles.

SN2 Reactivity with Various Nucleophiles

The SN2 (bimolecular nucleophilic substitution) reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (in this case, the bromide ion). rammohancollege.ac.inmugberiagangadharmahavidyalaya.ac.in This backside attack leads to an inversion of stereochemical configuration at the carbon center. rammohancollege.ac.in The rate of an SN2 reaction is dependent on the concentration of both the substrate (benzyl 3-bromopropanoate) and the nucleophile. rammohancollege.ac.inmugberiagangadharmahavidyalaya.ac.in

This compound, being a primary alkyl halide, is an excellent substrate for SN2 reactions as the electrophilic carbon is relatively unhindered. spcmc.ac.in Furthermore, the presence of the adjacent benzyl ester group can influence reactivity. The neighboring pi system of the benzyl group can stabilize the transition state through orbital overlap, potentially increasing the reaction rate compared to a simple alkyl halide. youtube.com

A wide range of nucleophiles can be employed to displace the bromide. Strong, negatively charged nucleophiles are generally more reactive in SN2 reactions. libretexts.orgsavemyexams.com Common nucleophiles include hydroxide (B78521) ions, alkoxides, cyanide ions, and amines. For instance, reaction with amines, such as cyclen (1,4,7,10-tetraazacyclododecane), leads to N-alkylation products. pdx.edu Similarly, reaction with pyridin-3-ol under basic conditions results in the formation of an ether linkage via nucleophilic substitution. vulcanchem.com

| Nucleophile | Reagent Example | Product Type |

| Amine | Cyclen / K₂CO₃ | N-alkylated amine |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-hydroxypropanoate |

| Cyanide | Sodium Cyanide (NaCN) | 3-cyanopropanoate |

| Phenoxide | Pyridin-3-ol / NaH | Aryl ether |

Competitive Elimination Pathways

In addition to substitution, elimination reactions can occur, representing a competitive pathway. The most common elimination mechanism for primary alkyl halides like this compound is the E2 (bimolecular elimination) mechanism. wikipedia.org In an E2 reaction, a base removes a proton from a carbon atom adjacent to the one bearing the leaving group (the β-carbon), while the leaving group departs simultaneously, forming a double bond. wikipedia.orglibretexts.org

The E2 reaction, like the SN2 reaction, is a single-step concerted process and its rate depends on the concentration of both the substrate and the base. wikipedia.org Competition between SN2 and E2 is influenced by several factors, primarily the nature of the base/nucleophile. Strong, sterically hindered bases favor E2 elimination, whereas strong, unhindered nucleophiles favor SN2 substitution. For example, using a bulky base like potassium tert-butoxide would favor the formation of benzyl acrylate (B77674) over the substitution product. Heat also tends to favor elimination over substitution. masterorganicchemistry.com

Influence of Solvent Polarity on Reaction Kinetics and Selectivity

The choice of solvent significantly impacts the rate and outcome of nucleophilic substitution reactions. ajpojournals.orgnumberanalytics.com Solvents are broadly classified as polar protic, polar aprotic, and non-polar.

Polar protic solvents , such as water and alcohols, have hydrogen atoms bonded to electronegative atoms (like oxygen) and can form strong hydrogen bonds. khanacademy.org These solvents can solvate both cations and anions effectively. However, they tend to form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which stabilizes the nucleophile, lowers its energy, and reduces its reactivity. libretexts.org This effect decreases the rate of SN2 reactions. libretexts.org

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess dipoles but lack acidic protons. khanacademy.orgpatsnap.com They are excellent at solvating cations but are less effective at solvating anions. khanacademy.org This leaves the anionic nucleophile relatively "bare" and highly reactive, thus dramatically increasing the rate of SN2 reactions. libretexts.orgpatsnap.com For this reason, polar aprotic solvents are the preferred medium for most SN2 reactions. lumenlearning.com Studies involving the reaction of benzyl (S)-2-bromopropanoate with cyclen have been conducted in polar aprotic solvents like acetonitrile, DMF, and DMSO. pdx.edu

| Solvent Type | Examples | Interaction with Nucleophile | Effect on SN2 Rate |

| Polar Protic | Water (H₂O), Methanol (B129727) (CH₃OH) | Strong solvation via H-bonding | Decreases |

| Polar Aprotic | Acetone, DMSO, DMF | Weak solvation | Increases |

| Non-Polar | Hexane, Toluene | Does not dissolve charged nucleophiles | Reaction is impractically slow |

Reactivity Trends for Halide Leaving Groups (Br vs. Cl vs. I)

The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is one that is stable after it has accepted the electron pair from its former bond with carbon. libretexts.org This stability is inversely related to the basicity of the leaving group; weaker bases are better leaving groups. libretexts.orglibretexts.org

For the halogens, the basicity decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻). Consequently, the leaving group ability increases down the group. libretexts.org Iodide (I⁻) is the best leaving group among the common halogens because it is the weakest base, while fluoride (B91410) (F⁻) is the poorest leaving group. libretexts.org This trend is also consistent with carbon-halogen bond strengths; the C-I bond is the weakest and thus the easiest to break, while the C-F bond is the strongest. savemyexams.com

Therefore, for analogous 3-halopropanoates, the reactivity in SN2 reactions would follow the order: I > Br > Cl. lumenlearning.comnih.gov Benzyl 3-iodopropanoate would be expected to react faster than this compound, which in turn would be more reactive than benzyl 3-chloropropanoate.

| Leaving Group | Halide | Conjugate Acid pKa | Basicity | Relative Rate |

| I⁻ | Iodide | -10 | Weakest | ~30,000 |

| Br⁻ | Bromide | -9 | Weak | 10,000 |

| Cl⁻ | Chloride | -7 | Strong | 200 |

| F⁻ | Fluoride | 3.2 | Strongest | 1 |

| Relative rates are approximate and can vary with substrate, nucleophile, and solvent. |

Ester Cleavage and Transesterification Reactions

The benzyl ester functionality in this compound is also a site of chemical reactivity, particularly susceptible to cleavage under hydrolytic conditions.

Hydrolysis Under Acidic and Basic Conditions

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This is a reversible process, and the equilibrium can be driven toward the products (3-bromopropanoic acid and benzyl alcohol) by using a large excess of water. publish.csiro.au

Base-Promoted Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the ester undergoes saponification. scite.aimasterorganicchemistry.com The hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the benzyloxide (or benzyl alcohol) leaving group to form 3-bromopropanoic acid. Under the basic reaction conditions, the carboxylic acid is immediately deprotonated to form the carboxylate salt (e.g., sodium 3-bromopropanoate). masterorganicchemistry.com This final acid-base step is essentially irreversible, which drives the entire reaction to completion. masterorganicchemistry.com To obtain the neutral carboxylic acid, a subsequent acidification step (workup) is required. masterorganicchemistry.com The cleavage of benzyl esters via saponification is a common synthetic strategy. pdx.eduscite.ai

Catalytic Transesterification Pathways

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. libretexts.orgmasterorganicchemistry.com In the case of this compound, the benzyl group can be exchanged with other alkyl or aryl groups through acid- or base-catalyzed, or enzymatic methods.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com Subsequent nucleophilic attack by an alcohol, followed by proton transfer and elimination of benzyl alcohol, yields the new ester. libretexts.orgmasterorganicchemistry.com The reaction is reversible, and using a large excess of the new alcohol can drive the equilibrium towards the desired product. libretexts.orgmasterorganicchemistry.com

Base-catalyzed transesterification typically involves the use of an alkoxide base. masterorganicchemistry.com The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the benzyloxide leaving group. masterorganicchemistry.com To favor the formation of the desired product, the conjugate acid of the incoming alkoxide is often used as the solvent. masterorganicchemistry.com

Enzymatic transesterification, often utilizing lipases, offers a milder and more selective alternative. researchgate.netgoogle.com Lipases can catalyze the transesterification of esters in the presence of an alcohol. For instance, porcine pancreas lipase (B570770) (PPL) has been used for the transesterification of meso-2,5-dibromoadipate with benzyl alcohol. tandfonline.com This suggests that lipases could also be employed for the transesterification of this compound with other alcohols. The efficiency of enzymatic transesterification can be influenced by the choice of solvent and the presence of water. google.com

A comparative overview of different transesterification methods is presented in Table 1.

| Catalyst Type | General Conditions | Key Mechanistic Feature | Advantages | Disadvantages |

| Acid | Acid catalyst (e.g., H₂SO₄), excess alcohol | Protonation of the carbonyl group libretexts.orgmasterorganicchemistry.com | Simple, inexpensive catalysts | Reversible, may require harsh conditions |

| Base | Alkoxide base (e.g., NaOR), alcohol solvent | Nucleophilic attack by alkoxide masterorganicchemistry.com | Generally faster than acid catalysis | Base-sensitive functional groups may react |

| Enzymatic | Lipase, organic solvent | Enzyme active site catalysis researchgate.nettandfonline.com | High selectivity, mild conditions | Can be slower, enzyme cost and stability |

Table 1: Comparison of Catalytic Transesterification Methods

Carbonyl Reactivity and Related Transformations

The partial positive charge on the carbonyl carbon makes it a target for a wide range of nucleophiles. libretexts.orglibretexts.org Nucleophilic addition to the carbonyl group leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com Unlike aldehydes and ketones, which primarily undergo addition, esters like this compound typically undergo nucleophilic acyl substitution, where the benzyloxy group acts as a leaving group. libretexts.org

The reactivity of the carbonyl can be summarized as follows:

Nucleophilic Acyl Substitution: Reaction with nucleophiles such as amines, Grignard reagents, or organolithium compounds can lead to the formation of amides or ketones, respectively, with the displacement of the benzyloxy group.

Reduction: The ester can be reduced to the corresponding primary alcohol, 3-bromo-1-propanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to 3-bromopropanoic acid and benzyl alcohol.

The electrophilicity of the carbonyl carbon in this compound is a key factor in these transformations. libretexts.orgmasterorganicchemistry.com

Cyclization Reactions and Ring Formation Utilizing the Bromopropanoate Moiety

The presence of both an electrophilic carbon attached to the bromine atom and a carbonyl group allows for various cyclization reactions, leading to the formation of heterocyclic and carbocyclic structures.

Intramolecular cyclization can occur when a nucleophilic center within the same molecule attacks the carbon bearing the bromine atom. For instance, if this compound is modified to contain a nucleophilic group, such as an amine or a thiol, intramolecular SN2 reaction can lead to the formation of cyclic compounds like lactams or thiolactones. The synthesis of medium-sized heterocycles can be achieved through transition-metal-catalyzed intramolecular cyclization. nih.gov For example, palladium-catalyzed intramolecular reactions are a common strategy for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Silver catalysts have also been employed in the intramolecular cyclization of molecules containing aziridine (B145994) and propargylic alcohol moieties to form substituted pyrroles. bioorg.org

Reductive cyclization offers another pathway to cyclic compounds. In these reactions, a reducing agent is used to generate a reactive intermediate that subsequently cyclizes. For example, the reductive cyclization of compounds derived from the reaction of 3-aryl-3,4-dihydro-1H-quinoxalin-2-one with ethyl 3-bromopropanoate using lithium aluminum hydride (LiAlH₄) leads to the formation of fused heterocyclic systems. researchgate.net This suggests that this compound could be a precursor to similar complex heterocyclic structures. Cobalt-catalyzed enantioselective desymmetrizing reductive cyclization of alkynyl cyclodiketones has also been reported, showcasing the utility of transition metals in such transformations. nih.gov

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a radical intermediate. This radical can then participate in various reactions, including cyclizations and additions.

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic compounds. nsf.govmdpi.com In a typical ATRC reaction, a transition metal catalyst, such as a copper or ruthenium complex, facilitates the transfer of a halogen atom to generate a carbon-centered radical. mdpi.comchemrxiv.org This radical can then add to an unsaturated bond within the same molecule, leading to a cyclized radical, which is subsequently trapped by the halogen atom from the oxidized metal complex to regenerate the catalyst and form the final product. nsf.govmdpi.com While specific examples with this compound are not prevalent, the principles of ATRC using bromoesters are well-established. researchgate.netscribd.com

Metal-Catalyzed Cross-Coupling Reactions (Potential Applications)

The carbon-bromine bond in this compound makes it a suitable electrophile for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org Benzyl halides have been successfully used as coupling partners in Suzuki-Miyaura reactions with potassium aryltrifluoroborates, providing a route to methylene-linked biaryl systems. nih.gov This suggests that this compound could potentially be coupled with various organoboron reagents to introduce new carbon substituents. The choice of ligand and base is crucial for the success of these couplings. organic-chemistry.orgnih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. slideshare.net While typically applied to aryl and vinyl halides, benzyl halides can also participate in Heck-type reactions. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. numberanalytics.compsu.edu The general reactivity of organohalides in Sonogashira coupling suggests that this compound could potentially undergo this transformation to introduce an alkynyl moiety. washington.educommonorganicchemistry.comorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The scope of this reaction has been extended to various organohalides, and it represents a potential route for the amination of the 3-position of the propanoate chain, although direct application to this compound would require specific catalyst systems. tcichemicals.comlibretexts.orgchemrxiv.org

A summary of potential cross-coupling reactions is provided in Table 2.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd catalyst, Ligand, Base wikipedia.orglibretexts.org | C-C |

| Heck Coupling | Alkene | Pd catalyst, Base slideshare.netresearchgate.net | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base numberanalytics.compsu.edu | C-C (sp) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base wikipedia.orgorganic-chemistry.org | C-N |

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

Applications in Organic Synthesis and Pharmaceutical Chemistry

Versatile Building Block in Complex Organic Molecule Synthesis

The reactivity of Benzyl (B1604629) 3-bromopropanoate (B1231587) makes it an important precursor for a variety of complex organic structures. lookchem.com The presence of both an electrophilic carbon atom (attached to the bromine) and a benzyl ester group, which can be removed under mild hydrogenolysis conditions, provides synthetic chemists with a flexible tool for carbon-carbon bond formation and subsequent functional group manipulation.

Benzyl 3-bromopropanoate is a key starting material for the synthesis of spiroanellated γ-lactones. These structural motifs are of significant interest due to their presence in various natural products and their potential applications in medicinal chemistry. lookchem.com The synthesis is often achieved through a Reformatsky-type reaction, where an organozinc reagent is generated from the α-halo ester. wikipedia.orgorgsyn.org This organozinc intermediate then reacts with a cyclic ketone to form a β-hydroxy ester, which subsequently undergoes intramolecular cyclization (lactonization) to yield the spiroanellated γ-lactone. clockss.org

While studies have explicitly detailed this transformation using Methyl 3-bromopropanoate, the benzyl analogue functions similarly, offering the advantage of a protecting group that can be removed without the basic or acidic conditions that might compromise other functional groups in the molecule. lookchem.comottokemi.com The reaction sequence typically involves the insertion of zinc metal into the carbon-bromine bond, followed by nucleophilic attack on a ketone. wikipedia.orgclockss.org

Table 1: Synthesis of Spiroanellated γ-Lactones via Reformatsky Reaction

| Step | Description | Reactants | Key Intermediate | Product |

| 1 | Formation of Organozinc Reagent | This compound, Zinc | Reformatsky Enolate | - |

| 2 | Nucleophilic Addition | Reformatsky Enolate, Cyclic Ketone | β-Hydroxy Ester | - |

| 3 | Lactonization | β-Hydroxy Ester | - | Spiroanellated γ-Lactone |

This table illustrates the general pathway for the synthesis of spiroanellated γ-lactones using a 3-bromopropanoate ester.

Pinacols, which are 1,2-diols, serve as crucial intermediates in the synthesis of various organic and pharmaceutical compounds. lookchem.com this compound can be utilized in synthetic routes leading to these structures. Although direct pinacol (B44631) coupling of this compound itself is not the primary application, its derivatives are instrumental. For instance, reactions involving Methyl 3-bromopropanoate have been shown to produce complex molecules that can be precursors to pinacols or undergo pinacol-type rearrangements. lookchem.comottokemi.comsigmaaldrich.com The general strategy involves using the bromo-ester to build a carbon skeleton which can then be subjected to conditions that generate adjacent hydroxyl groups.

The construction of complex three-dimensional scaffolds such as bridged and spirocyclic systems is a significant challenge in organic synthesis. researchgate.netgoogle.comsoton.ac.uk this compound serves as a valuable building block for creating such structures, which are of interest in medicinal chemistry for their conformational rigidity and novel chemical space. mdpi.comresearchgate.net

Synthetic strategies often involve tandem reactions where the electrophilic nature of the bromo-ester is exploited. For example, tandem [4+2]/[3+2] cycloaddition reactions using related bromo-esters like ethyl 3-bromopropanoate have been employed to construct complex polycyclic frameworks efficiently. acs.org These reactions build multiple rings in a single sequence, offering a powerful method for assembling intricate molecular architectures. numberanalytics.combeilstein-journals.orgresearchgate.net The use of this compound in such sequences allows for the introduction of a latent carboxylic acid functionality that can be used for further derivatization. Research has demonstrated the synthesis of heterobicyclo[3.3.1]nonane derivatives, a type of bridged system, using practical synthetic schemes where precursors like this compound are key. researchgate.net

Role in Natural Product Synthesis

The synthesis of natural products often requires the assembly of complex carbon skeletons with precise stereochemistry. Halo-esters like this compound are valuable intermediates in these multi-step sequences. nih.gov

This compound and its ethyl or methyl analogues are frequently used as intermediates in the total synthesis of complex natural products and their derivatives. researchgate.net For instance, in the total synthesis of the marine alkaloids (±)-halichlorine and (±)-pinnaic acid, ethyl bromopropionate was utilized in an early step to construct a key fragment of the molecule. researchgate.netacs.org Similarly, the synthesis of the Sceletium alkaloid (−)-mesembrine was achieved from a functionalized nitroalkene that was itself prepared in a multi-step sequence starting from ethyl 3-bromopropanoate. acs.org

These examples highlight a common strategy where the 3-bromopropanoate moiety is used to add a three-carbon unit, which is then elaborated through various chemical transformations to build the complex polycyclic systems characteristic of these natural products. rsc.orgacs.orgrsc.org The benzyl ester, in particular, offers a strategic advantage due to the mild conditions required for its removal, which is compatible with sensitive functional groups often present in advanced synthetic intermediates. rsc.orgnih.gov The synthesis of various natural product analogues, such as those with chromene and chromane (B1220400) scaffolds, has also involved key intermediates that could be derived from bromo-esters. nih.gov

Table 2: Use of 3-Bromopropanoate Esters in Natural Product Synthesis

| Natural Product | Intermediate Used | Role of Intermediate |

| (±)-Halichlorine | Ethyl bromopropionate | Building block for the core structure. researchgate.net |

| (±)-Pinnaic Acid | Ethyl bromopropionate | Construction of a key molecular fragment. researchgate.net |

| (−)-Mesembrine | Ethyl 3-bromopropanoate | Precursor to a functionalized nitroalkene for tandem cycloaddition. acs.org |

Pharmaceutical Intermediate Development

3-Bromopropionate compounds are widely recognized as versatile intermediates in the synthesis of pharmaceuticals. vianachem.comborregaard.comgoogle.com Their ability to be converted into a wide array of other functional groups makes them valuable starting points for drug discovery and development programs. mdpi.comgoogle.com The bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of nitrogen, sulfur, or oxygen-containing moieties, which are prevalent in biologically active molecules. mdpi.com

This compound is employed in the synthesis of heterocyclic compounds, which form the core structure of many drugs. mdpi.com For example, related bromo-esters have been used to synthesize S-DABO (dihydroalkoxybenzyl-oxopyrimidines) and HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogues, which have been investigated for their potential biological activities. researchgate.net Furthermore, the development of Active Pharmaceutical Ingredients (APIs) often involves the use of such building blocks. The synthesis of the ACE inhibitor Ramipril, for instance, involves the coupling of a bicyclic amine with a side chain. rsc.org The synthesis of such complex bicyclic structures can conceptually begin from versatile starting materials like this compound. Its role as a building block is crucial in fragment-based drug discovery, where small, reactive molecules are used to construct larger, more complex drug candidates. frontiersin.orgnih.gov

Contribution to Scaffold Construction for Bioactive Compounds

The unique structural features of this compound make it a useful building block for the synthesis of diverse molecular scaffolds, which form the core of many bioactive compounds. These scaffolds can be further functionalized to create libraries of compounds for drug discovery and optimization.

One notable application is in the synthesis of heterocyclic systems. For instance, it has been used in the preparation of dihydrobenzothiazinones, which are bicyclic heterocycles found in various bioactive molecules. rsc.org The reaction of α-bromoacid derivatives, such as this compound, with 2-aminothiophenol (B119425) nucleophiles leads to the formation of these important scaffolds. rsc.org Similarly, it can be employed in the synthesis of piperazinones, another class of heterocyclic compounds present in a range of pharmaceuticals. rsc.org

Furthermore, this compound and its derivatives are utilized in the construction of more complex polycyclic systems. Research has shown its use in the synthesis of 3-phosphabicyclo[3.3.1]nonane derivatives, which can serve as three-dimensional scaffolds for medicinal chemistry applications. researchgate.net The initial annelation reaction involves the reaction of an enamine with a bromomethyl acrylate (B77674) derivative, highlighting the versatility of bromo-esters in scaffold generation. researchgate.net

The ability to introduce a three-carbon chain with a protected carboxylic acid function makes this compound a key component in the diversity-oriented synthesis of complex small molecules. This approach aims to generate a wide range of structurally diverse compounds for biological screening. researchgate.net The modular nature of syntheses involving this reagent allows for the facile construction of libraries of polycyclic compounds with various substituents. researchgate.net

The following table summarizes key bioactive scaffolds synthesized using this compound or related derivatives:

| Bioactive Scaffold | Synthetic Application | Reference |

| Dihydrobenzothiazinones | Asymmetric preparation via substitution-lactamization of α-bromoacid derivatives. | rsc.org |

| Piperazinones | Asymmetric synthesis through dynamic kinetic resolution of α-bromoacid derivatives. | rsc.org |

| 3-Phosphabicyclo[3.3.1]nonanes | Annelation reaction to form heterobicyclic systems as 3D-scaffolds. | researchgate.net |

| Polycyclic Compounds | Diversity-oriented synthesis for the generation of compound libraries. | researchgate.net |

| 1,2,4-Triazoles | Used in the synthesis of derivatives with potential biological activities. | researchgate.net |

Utilization in Medicinal Chemistry Programs

This compound and its analogs are frequently employed in medicinal chemistry programs to synthesize and optimize lead compounds for various therapeutic targets. The propanoate moiety can act as a linker or be incorporated into the core structure of a drug candidate, while the benzyl ester allows for late-stage deprotection to reveal a carboxylic acid, which can be crucial for biological activity or for further derivatization.

An example of its application is in the development of inhibitors for enzymes such as aminopeptidase (B13392206) N (APN), which is implicated in cancer progression. rsc.org Pyrazoline-based inhibitors have been synthesized where the core structure can be modified with fragments derived from reagents like this compound to enhance binding to the target protein. rsc.org

In the field of cancer therapy, the development of allosteric inhibitors for proteins like Bcr-Abl is an important strategy. acs.org The synthesis of various heterocyclic ring systems, such as pyrrolo[2,3-d]pyrimidines, has involved N-alkylation steps where bromo-esters are used to introduce side chains that can modulate the potency and pharmacological properties of the inhibitors. acs.org

Furthermore, the compound has been utilized in the synthesis of novel antagonists for the sigma-1 receptor (σ1R), a promising target for the management of pain and other neurological disorders. rsc.org The synthesis of N-normetazocine derivatives involved alkylation with various agents, and the resulting structures were evaluated for their binding affinity and selectivity. rsc.org

The following table highlights some medicinal chemistry programs where this compound or similar reagents have been utilized:

| Therapeutic Target/Area | Application | Reference |

| Aminopeptidase N (APN) Inhibitors | Synthesis of pyrazoline-based inhibitors for anti-angiogenesis. | rsc.org |

| Bcr-Abl Allosteric Inhibitors | Preparation of substituted heterocyclic compounds to target the myristate-binding site. | acs.org |

| Sigma-1 Receptor (σ1R) Antagonists | Synthesis of N-normetazocine derivatives for potential pain management. | rsc.org |

| Antibacterial Agents | Synthesis of N-benzyl-5-bromo isatin (B1672199) derivatives. | researchgate.net |

Design of Chelators and Ligands

This compound plays a role in the design and synthesis of chelating agents and ligands for various metal ions. These chelators are crucial for applications in medical imaging, radiopharmaceutical therapy, and catalysis. The propanoate group can be attached to a macrocyclic or acyclic backbone to create a bifunctional chelator, which can then be conjugated to a biomolecule.

For instance, in the development of chelators for zirconium-89 (B1202518) (⁸⁹Zr), a radionuclide used in positron emission tomography (PET) imaging, derivatives of this compound have been investigated. researchgate.net The synthesis of these chelators can involve the reaction of a spermine (B22157) backbone with this compound to introduce carboxylic acid functionalities that can coordinate with the metal ion. researchgate.net

The design of novel bifunctional chelating agents for the mismatched Al¹⁸F/¹⁷⁷Lu pair, used in radiopharmaceutical applications, has also utilized related bromo-esters. unirioja.es The synthesis involves the functionalization of a core molecule with a chelating arm, which can be introduced via a nucleophilic substitution reaction with a bromo-ester. unirioja.es

Moreover, this compound has been used in the synthesis of ligands for magnetic resonance imaging (MRI) contrast agents. The reaction of cyclen (1,4,7,10-tetraazacyclododecane) with benzyl (S)-2-bromopropanoate has been studied to optimize the synthesis of specific substituted cyclen derivatives that can form stable complexes with gadolinium(III). pdx.edu

The table below provides examples of chelators and ligands designed using this compound or its analogs:

| Chelator/Ligand Type | Metal Ion/Application | Synthetic Role of Bromo-ester | Reference |

| Spermine-based Chelator | Zirconium-89 (⁸⁹Zr) for PET imaging | Introduction of protected acid functionality. | researchgate.net |

| NO2A-AHM | Al¹⁸F/¹⁷⁷Lu for radiopharmaceuticals | Coupling of the chelating arm. | unirioja.es |

| Substituted Cyclen Derivatives | Gadolinium(III) for MRI | Alkylation of cyclen to form DO3MBn ester ligand. | pdx.edu |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of Benzyl (B1604629) 3-bromopropanoate (B1231587) in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, along with advanced 2D NMR techniques, allows for the unambiguous assignment of all atoms within the molecular structure.

The ¹H NMR spectrum of Benzyl 3-bromopropanoate is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The structure consists of a monosubstituted benzene (B151609) ring, a benzylic methylene (B1212753) group (Ph-CH₂-O), and an ethyl chain bearing a bromine atom (-CH₂-CH₂-Br).

The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The benzylic methylene protons (H-a) are deshielded by the adjacent oxygen atom and the aromatic ring, resulting in a characteristic singlet around δ 5.1-5.2 ppm. researchgate.net The two methylene groups of the propanoate chain form an A₂B₂ system and appear as two triplets. The methylene protons alpha to the carbonyl group (H-b) are expected around δ 2.9 ppm, while the methylene protons adjacent to the electronegative bromine atom (H-c) are shifted further downfield to approximately δ 3.6 ppm. oregonstate.eduhw.ac.uk

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| Ph-H | Aromatic | 7.3 - 7.4 | Multiplet (m) | 5H |

| a | -O-CH₂ -Ph | 5.1 - 5.2 | Singlet (s) | 2H |

| c | -CH₂-CH₂ -Br | 3.5 - 3.7 | Triplet (t) | 2H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The carbonyl carbon (C=O) of the ester is the most deshielded, appearing significantly downfield in the range of δ 170-172 ppm. libretexts.org The carbons of the aromatic ring typically resonate between δ 128-136 ppm. The quaternary aromatic carbon (ipso-carbon) attached to the benzylic group is found around δ 135-136 ppm, while the other aromatic carbons appear around δ 128 ppm. The benzylic carbon (-O-C H₂-Ph) is expected in the δ 66-68 ppm region. oregonstate.edu The methylene carbon alpha to the carbonyl group (-C(O)-C H₂) appears around δ 38-40 ppm, and the carbon bearing the bromine atom (-C H₂-Br) is expected in the range of δ 25-30 ppm. cambridgeinternational.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 170 - 172 |

| C (Aromatic, Quaternary) | 135 - 136 |

| CH (Aromatic) | 128.0 - 128.8 |

| -O-C H₂-Ph | 66 - 68 |

| -C(O)-C H₂- | 38 - 40 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

While 1D NMR provides foundational data, 2D NMR experiments are essential for irrefutable structural confirmation by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the triplet at δ ~2.9 ppm (H-b) and the triplet at δ ~3.6 ppm (H-c), confirming the connectivity of the -CH₂-CH₂-Br fragment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). It would show correlations between the proton signals and their corresponding carbon signals listed in the tables above, for instance, linking the benzylic proton singlet (δ ~5.1 ppm) to the benzylic carbon signal (δ ~67 ppm).

A correlation from the benzylic protons (H-a, δ ~5.1 ppm) to the ester carbonyl carbon (C=O, δ ~171 ppm), confirming the ester linkage to the benzyl group.

A correlation from the methylene protons alpha to the carbonyl (H-b, δ ~2.9 ppm) to the carbonyl carbon (C=O, δ ~171 ppm), confirming the propanoate structure.

¹H NMR spectroscopy is an effective tool for monitoring the progress of the synthesis of this compound. A common synthetic route is the Fischer esterification of 3-bromopropanoic acid with benzyl alcohol under acidic catalysis.

By taking aliquots from the reaction mixture at various time points, the reaction can be followed by observing the disappearance of reactant signals and the concurrent appearance of product signals. acs.org Key spectral changes to monitor would include:

Disappearance of Reactants: The decrease in the intensity of the signal for the benzylic protons of benzyl alcohol (typically a singlet around δ 4.6-4.7 ppm) and the disappearance of the broad carboxylic acid proton (-COOH) signal from 3-bromopropanoic acid (often > δ 10 ppm).

Appearance of Product: The emergence and growth of the characteristic downfield singlet for the benzylic ester protons of the product at δ ~5.1-5.2 ppm. researchgate.net

The relative integration of the product's benzylic proton signal to the remaining reactant's benzylic proton signal can be used to quantify the reaction conversion over time.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum is the strong, sharp absorption band for the ester carbonyl stretch, which is expected in the range of 1735-1750 cm⁻¹. libretexts.orglibretexts.org

C-O Stretches: Esters exhibit two distinct C-O stretching vibrations. A strong band corresponding to the C-C-O stretch is expected around 1160-1210 cm⁻¹, and another strong band from the O-C-C stretch appears in the 1030-1100 cm⁻¹ region. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), while the aliphatic C-H stretches from the methylene groups are observed as stronger bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz

Aromatic C=C Stretches: Medium-intensity absorptions from the carbon-carbon stretching within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The stretching vibration for the carbon-bromine bond is found in the fingerprint region of the spectrum, typically between 515-690 cm⁻¹. orgchemboulder.com

Raman spectroscopy would complement the IR data. The aromatic ring C=C stretching vibrations would be expected to show strong Raman signals. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 | Strong | Medium |

| C-O (Ester) | Stretch | 1160 - 1210 & 1030 - 1100 | Strong | Medium-Weak |

| C-H (Aromatic) | Stretch | 3030 - 3100 | Medium-Weak | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium | Strong |

Diagnostic Bands for Ester and Alkyl Bromide Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the two key functional groups are the ester and the alkyl bromide.

The presence of the ester group is primarily identified by its characteristic carbonyl (C=O) stretching vibration. For aliphatic esters, this strong absorption band typically appears in the region of 1750–1735 cm⁻¹. The exact position of this band can be influenced by the molecular structure and environment. In addition to the C=O stretch, the C-O single bond stretching vibrations of the ester group give rise to two or more bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

The alkyl bromide moiety is characterized by the C-Br stretching vibration. This absorption is generally observed in the lower frequency region of the infrared spectrum, typically between 690 and 515 cm⁻¹. The C-H wagging of the -CH₂X group (where X is a halogen) in terminal alkyl halides can also be observed in the 1300-1150 cm⁻¹ region.

Table 1: Diagnostic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | 1750 - 1735 |

| Ester | C-O Stretch | 1300 - 1000 |

| Alkyl Bromide | C-Br Stretch | 690 - 515 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.

Fragmentation Pattern Analysis

The mass spectrum of this compound is expected to exhibit a characteristic fragmentation pattern. Due to the presence of a bromine atom, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M+ and M+2), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Key fragmentation pathways for this compound would likely involve:

Formation of the Tropylium (B1234903) Ion: A common fragmentation for benzyl-containing compounds is the cleavage of the benzylic bond to form a highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.

Loss of the Bromoethyl Group: Cleavage of the ester bond can lead to the loss of a bromoethyl radical, resulting in a fragment corresponding to the benzoyl cation.

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can also occur.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions could also contribute to the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry allows for the precise determination of the molecular mass of a compound, which in turn enables the unambiguous determination of its elemental composition. For this compound, with the molecular formula C₁₀H₁₁BrO₂, the theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁶O).

The calculated monoisotopic mass for C₁₀H₁₁⁷⁹BrO₂ is approximately 241.9942 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

LC-MS and UPLC-MS for Purity Assessment and Mixture Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are powerful techniques for the separation, identification, and quantification of compounds in a mixture. These methods are widely used for purity assessment and reaction monitoring.

For this compound, an LC-MS or UPLC-MS method could be developed to separate the target compound from any starting materials, byproducts, or degradation products. The high separation efficiency of UPLC allows for rapid analysis times. The mass spectrometer provides sensitive and selective detection, allowing for the confirmation of the identity of the main peak as this compound and the identification of any impurities based on their mass-to-charge ratios and fragmentation patterns. This is particularly useful for monitoring the progress of the esterification reaction to synthesize the compound.

X-ray Diffraction Analysis (Applicability for Crystalline Derivatives)

X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For a non-crystalline compound like this compound, which is likely a liquid or oil at room temperature, direct X-ray diffraction analysis is not feasible.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For Benzyl (B1604629) 3-bromopropanoate (B1231587), DFT calculations would provide precise data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. Such studies would also elucidate the electronic distribution within the molecule. While DFT calculations are mentioned in the context of larger systems where Benzyl 3-bromopropanoate is a precursor, specific results for the isolated molecule are not provided. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A detailed FMO analysis for this compound would map these orbitals and calculate the energy gap, offering predictions about its electrophilic and nucleophilic behavior. Currently, specific HOMO-LUMO data for this compound is not available in the surveyed literature.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Regions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map uses a color spectrum to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP analysis would highlight the electrophilic character at the carbon atom bonded to the bromine and the nucleophilic character around the carbonyl oxygen, guiding the understanding of its reaction mechanisms. However, specific MEP surface analyses for this molecule have not been published.

Conformational Analysis and Energy Minimization Studies

This compound possesses rotational freedom around several single bonds, leading to various possible conformations. Conformational analysis coupled with energy minimization studies would identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical properties and reactivity. Despite its importance, detailed conformational analyses for this compound are not found in the available research.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction Analysis (Applicability)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding and noncovalent interactions within a molecular system. By examining the topology of the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent, ionic, metallic) and weaker interactions such as hydrogen bonds and van der Waals forces. An application of QTAIM to this compound would offer deep insights into its intramolecular bonding environment. This type of advanced analysis for this compound is not currently present in the scientific literature.

常见问题

Q. What are the standard synthetic protocols for preparing Benzyl 3-bromopropanoate in academic laboratories?

this compound is typically synthesized via esterification of 3-bromopropanoic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic substitution using benzyl chloride and 3-bromopropanoate salts. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions such as elimination or hydrolysis. For example, NaH in THF has been used for analogous bromoester syntheses to minimize unwanted byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Confirm ester linkage (¹H NMR: δ 4.3–4.5 ppm for benzyl CH₂; ¹³C NMR: ester carbonyl at ~170 ppm).

- Mass Spectrometry : Validate molecular ion ([M+H]⁺ expected at m/z 243.0 for C₁₀H₁₁BrO₂).

- FT-IR : Identify C=O stretch (~1740 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. How can researchers optimize purification of this compound to achieve >95% purity?

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation (for thermally stable batches) is recommended. Purity assessment should combine GC-MS and HPLC, particularly to detect residual benzyl alcohol or 3-bromopropanoic acid .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during this compound synthesis?

Competing pathways include:

- Elimination : Base-catalyzed conditions (e.g., NaH) may dehydrohalogenate 3-bromopropanoate to form acrylate derivatives.

- Hydrolysis : Moisture-sensitive intermediates (e.g., acyl chlorides) can hydrolyze back to carboxylic acids. Kinetic studies using in situ IR or reaction calorimetry help identify dominant pathways under varying conditions .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

The bromine atom’s electronegativity enhances electrophilicity at the β-carbon, favoring SN₂ mechanisms. Steric hindrance from the benzyl group, however, may reduce reactivity compared to smaller esters (e.g., methyl 3-bromopropanoate). Computational modeling (DFT) can quantify these effects by analyzing transition-state geometries .

Q. What strategies resolve contradictions in reported yields for this compound-mediated cross-coupling reactions?

Discrepancies often arise from:

Q. How can researchers assess the thermal stability of this compound under storage conditions?

Accelerated stability studies (40–60°C, 75% RH) combined with TGA/DSC analysis quantify decomposition kinetics. NIST thermochemical data (e.g., bond dissociation energies) predict degradation pathways, such as C-Br bond cleavage or ester hydrolysis .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound syntheses?

Multivariate analysis (ANOVA, PCA) identifies significant factors (e.g., catalyst loading, temperature). For example, a 2³ factorial design can optimize molar ratios of benzyl alcohol, 3-bromopropanoic acid, and catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。